molecular formula C7H7NO3S B1603644 6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid CAS No. 740787-78-4

6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid

Cat. No.: B1603644
CAS No.: 740787-78-4
M. Wt: 185.2 g/mol
InChI Key: ZXYBSPSNJWFASL-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a fused pyrano-thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiazole derivative with a suitable pyranone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, thereby minimizing human error and maximizing output .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of anticancer activity, it may induce apoptosis in cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-4H-pyrano[4,3-D]1,3-thiazole-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-7(10)6-8-4-1-2-11-3-5(4)12-6/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYBSPSNJWFASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593816
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740787-78-4
Record name 6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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